
4,5-Di(methanesulfonyl)benzene-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Di(methanesulfonyl)benzene-1,2-dicarbonitrile is an organic compound characterized by the presence of two methanesulfonyl groups and two cyano groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Di(methanesulfonyl)benzene-1,2-dicarbonitrile typically involves the starting material 4,5-diiodobenzene-1,2-dicarbonitrile. The diiodo compound can be prepared from commercially available phthalimide. The methanesulfonyl groups are introduced through a reaction with methanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and reagents.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Di(methanesulfonyl)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The cyano groups can be reduced to amines under appropriate conditions.
Substitution: The methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,5-Di(methanesulfonyl)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Used in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,5-Di(methanesulfonyl)benzene-1,2-dicarbonitrile involves its interaction with molecular targets through its functional groups. The methanesulfonyl groups can participate in electrophilic aromatic substitution reactions, while the cyano groups can engage in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Diiodobenzene-1,2-dicarbonitrile: A precursor in the synthesis of 4,5-Di(methanesulfonyl)benzene-1,2-dicarbonitrile.
Benzene-1,2-dicarbonitrile: Lacks the methanesulfonyl groups but shares the cyano functionalities.
Methanesulfonylbenzene derivatives: Compounds with similar sulfonyl groups but different substitution patterns on the benzene ring.
Uniqueness
This compound is unique due to the presence of both methanesulfonyl and cyano groups on the same benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
182296-79-3 |
|---|---|
Fórmula molecular |
C10H8N2O4S2 |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
4,5-bis(methylsulfonyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C10H8N2O4S2/c1-17(13,14)9-3-7(5-11)8(6-12)4-10(9)18(2,15)16/h3-4H,1-2H3 |
Clave InChI |
SHYJYWLJMLZSTL-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C=C(C(=C1)C#N)C#N)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-chlorophenyl)sulfonylamino]-N-[(2,4-dichlorophenyl)methylideneamino]benzamide](/img/structure/B14247488.png)

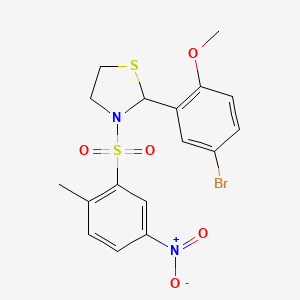
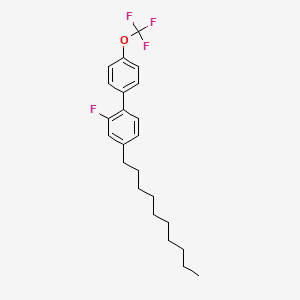

![3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]-](/img/structure/B14247511.png)
![2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro-](/img/structure/B14247518.png)
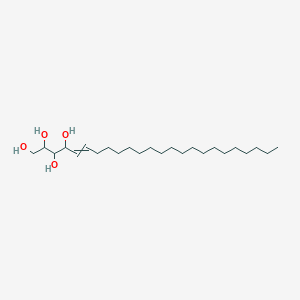
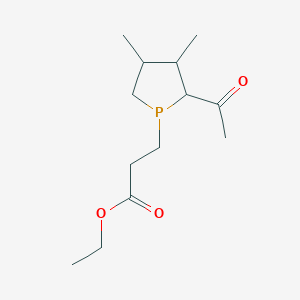
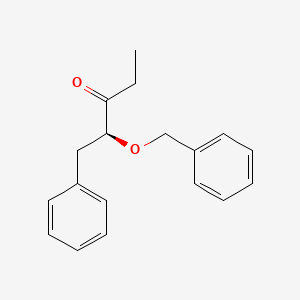
![7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]-](/img/structure/B14247553.png)
![1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione](/img/structure/B14247557.png)
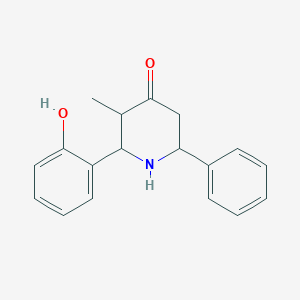
![2-Amino-3-hydroxy-1-phenyl-7-[(pyridin-2-yl)oxy]heptan-4-one](/img/structure/B14247567.png)
